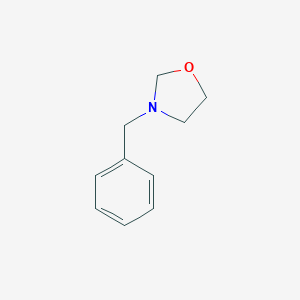

3-Benzyloxazolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 261661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNODHUYZYLTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312774 | |

| Record name | 3-Benzyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13657-16-4 | |

| Record name | 13657-16-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13657-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Benzyloxazolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5BZT42BS9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxazolidine (CAS Number: 13657-16-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Benzyloxazolidine, a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. This document details its chemical and physical properties, synthesis, reactivity, and safety information.

Core Properties of this compound

This compound, also known as 3-(Phenylmethyl)oxazolidine, is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 13657-16-4 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Physical State | Liquid (at 20°C) | [1] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 127 °C at 18 mmHg | [1] |

| Purity | >98.0% (GC) | [1] |

| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [1] |

| Storage Conditions | Store under inert gas; Air sensitive | [1] |

Synthesis and Reactivity

The synthesis of the this compound ring system is a key step in the development of various biologically active molecules. While a specific, detailed protocol for this compound was not found in the immediate search, a general and chemically sound method involves the condensation of N-benzylethanolamine with a formaldehyde equivalent.

A plausible synthetic workflow is outlined below:

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of Oxazolidines

The following is a generalized experimental protocol for the synthesis of oxazolidines from β-amino alcohols and aldehydes, which can be adapted for this compound.

Materials:

-

N-benzylethanolamine (1.0 eq)

-

Formaldehyde (or paraformaldehyde) (1.1 eq)

-

Toluene (or another suitable aprotic solvent)

-

Dean-Stark apparatus

-

Catalytic amount of p-toluenesulfonic acid (optional)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-benzylethanolamine and toluene.

-

Add formaldehyde (or paraformaldehyde) and a catalytic amount of p-toluenesulfonic acid to the flask.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Applications in Drug Development

The oxazolidine and, more specifically, the related oxazolidinone ring systems are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While the direct biological activity of this compound is not extensively documented, its derivatives have been investigated for various therapeutic applications.

-

Antihyperglycemic Activity: Derivatives of 3-benzyl-2-phenyl-4(5H)-(substituted phenylhydrazino)-1,3-oxazolidines have been synthesized and evaluated for their antihyperglycemic properties.[3]

-

Antimicrobial and Antifungal Activity: The oxazolidine ring is a core component of several antimicrobial agents. Novel synthesized 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1,3-oxazolidines have shown inhibitory activity against various bacteria and fungi.

-

Anticancer Potential: The broader class of oxazolidine derivatives has been explored for anticancer properties.

The primary role of this compound in drug development is likely as a versatile building block for the synthesis of more complex and biologically active molecules.

Mechanism of Action of Related Oxazolidinone Antibiotics

While this compound is an oxazolidine, the closely related oxazolidinone class of antibiotics has a well-defined mechanism of action. They are protein synthesis inhibitors that act on an early stage of translation. This mechanism is distinct from many other classes of antibiotics.

Caption: Mechanism of action of oxazolidinone antibiotics.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Standard laboratory safety precautions should be observed when handling this compound.

| Hazard Information | Precautionary Statements |

| GHS Pictogram: GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. |

| Signal Word: Warning | P270: Do not eat, drink or smoke when using this product. |

| Hazard Statements: H302 (Harmful if swallowed) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P501: Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

In case of exposure:

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-Benzyl-2-oxazolidinone molecular formula

An In-depth Technical Guide to (S)-4-Benzyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, a cornerstone in modern asymmetric synthesis. Its molecular formula is C₁₀H₁₁NO₂ [1][2][3][4][5][6][7]. This document details its chemical and physical properties, provides an experimental protocol for its application in asymmetric synthesis, and illustrates a key reaction pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for (S)-4-Benzyl-2-oxazolidinone, facilitating easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 177.20 g/mol | [1][2][3][4][5][6] |

| Appearance | White to light yellow crystalline powder | [3][7][8] |

| Melting Point | 86-88 °C | [3][6][8][9] |

| Boiling Point | 398.8 °C at 760 mmHg | [3] |

| Solubility | Insoluble in water; slightly soluble in chloroform and methanol. | [3][8] |

| Optical Rotation | [α]20/D -63° (c = 1 in chloroform) | [6][9] |

| CAS Number | 90719-32-7 | [1][3][4][5][6] |

Core Application: Asymmetric Synthesis

(S)-4-Benzyl-2-oxazolidinone is widely employed as a chiral auxiliary to induce stereoselectivity in a variety of chemical transformations, including alkylations, aldol reactions, and acylations[5][7][9]. The bulky benzyl group effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite face. This steric hindrance leads to the formation of a specific diastereomer with high selectivity.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol details a typical Evans asymmetric aldol reaction using (S)-4-Benzyl-2-oxazolidinone as the chiral auxiliary.

1. N-Acylation of (S)-4-Benzyl-2-oxazolidinone:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Stir at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate.

2. Diastereoselective Aldol Addition:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C.

-

Add dibutylboron triflate (Bu₂BOTf) (1.1 equivalents) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to facilitate the formation of the boron enolate.

-

Cool the solution back down to -78 °C.

-

Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 equivalents) dropwise.

-

Stir the reaction at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Auxiliary Cleavage:

-

Quench the reaction at 0 °C by sequentially adding a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour at 0 °C.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with dichloromethane.

-

The combined organic layers are then washed with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of (S)-4-Benzyl-2-oxazolidinone.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 3-Benzyloxazolidine Derivatives from Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-benzyloxazolidine derivatives, valuable chiral building blocks in medicinal chemistry and organic synthesis, starting from readily available amino acids. This document provides a comprehensive overview of the most common synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and implementation in a laboratory setting.

Introduction

Oxazolidine rings are privileged heterocyclic motifs found in a wide array of biologically active compounds. When derived from chiral amino acids, they provide a scaffold with defined stereochemistry, making them highly sought-after intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. The 3-benzyl group serves as a common protecting group for the nitrogen atom and can influence the stereochemical outcome of subsequent reactions.

The primary route for the synthesis of this compound derivatives from amino acids involves a two-step process: the reduction of an N-protected amino acid to its corresponding amino alcohol, followed by the cyclization of this intermediate with an aldehyde, typically formaldehyde.

Synthetic Pathways and Methodologies

The conversion of amino acids to this compound derivatives can be conceptually broken down into two main stages:

-

Formation of an N-Benzyl Amino Alcohol: This critical intermediate can be prepared from the parent amino acid through N-benzylation and subsequent reduction of the carboxylic acid functionality.

-

Cyclization to the Oxazolidine Ring: The N-benzyl amino alcohol is then condensed with an aldehyde to form the desired 5-membered oxazolidine ring.

The following sections provide detailed experimental protocols for these transformations.

Pathway 1: N-Benzoylation, Esterification, and Reduction

A robust method for generating N-benzyl amino alcohols involves the reduction of N-benzoyl amino acid esters. This pathway is advantageous as the N-benzoyl group is readily introduced and the subsequent reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) concomitantly reduces the ester and the amide to furnish the N-benzyl amino alcohol.

Part A: N-Benzoylation and Esterification of L-Alanine

-

N-Benzoylation: Prepare N-benzoyl-L-alanine from L-alanine and benzoyl chloride according to standard procedures.

-

Esterification: A mixture of N-benzoyl-L-alanine (e.g., 50 g) and absolute ethanol (450 g) containing anhydrous hydrogen chloride (22 g) is heated at reflux for 8 hours.

-

The reaction mixture is allowed to cool to room temperature overnight.

-

The solvent is removed under reduced pressure to yield the crude N-benzoyl-L-alanine ethyl ester.

Part B: Reduction to L-2-Benzylaminopropanol [1]

-

A solution of N-benzoyl-L-alanine ethyl ester (e.g., 22.1 g, 0.1 mol) in dry tetrahydrofuran (THF, 100 ml) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 11.4 g, 0.3 mol) in dry THF (200 ml) at room temperature.

-

The reaction mixture is then heated at reflux for 8 hours.

-

After cooling, the excess LiAlH₄ is decomposed by the successive addition of water (11.4 ml), 15% aqueous sodium hydroxide (11.4 ml), and water (34.2 ml).

-

The resulting precipitate is filtered off and washed with THF.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The residue is dissolved in 10% hydrochloric acid (200 ml) and washed with ether.

-

The acidic aqueous layer is made alkaline with a 40% sodium hydroxide solution and extracted with ether.

-

The ether extract is washed with water, dried over magnesium sulfate, and concentrated to yield the crystalline amino alcohol.

-

To a solution of L-2-benzylaminopropanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene, 0.5 M), add aqueous formaldehyde (37 wt. %, 1.2 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and the organic layer is separated.

-

The aqueous layer is extracted with the same organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound derivative.

-

Purification can be achieved by column chromatography on silica gel if necessary.

Pathway 2: N-Alkylation with Benzyl Bromide and Reduction

An alternative approach involves the direct N-alkylation of the amino acid with benzyl bromide, followed by reduction of the carboxylic acid.

The reduction of N-benzyl amino acids can be achieved using various reducing agents.

Method A: Using Lithium Aluminum Hydride (LiAlH₄)

-

To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, a solution of the N-benzyl amino acid (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is cooled to 0 °C and quenched by the careful, sequential addition of water, 15% NaOH solution, and water.

-

The resulting slurry is filtered, and the solid is washed with THF.

-

The combined filtrate is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the N-benzyl amino alcohol.

Method B: Using Sodium Borohydride and Iodine (NaBH₄/I₂)

-

To a stirred solution of the N-benzyl amino acid (1.0 eq) in anhydrous THF at 0 °C, sodium borohydride (2.0 eq) is added portion-wise.

-

A solution of iodine (1.0 eq) in anhydrous THF is then added dropwise over 1 hour.

-

The reaction mixture is stirred at room temperature for an additional 2-3 hours.

-

The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure.

-

The residue is treated with an aqueous solution of sodium thiosulfate and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the N-benzyl amino alcohol.

The subsequent cyclization with formaldehyde can be performed as described in section 2.1.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations described in this guide. Actual yields may vary depending on the specific amino acid substrate and reaction conditions.

| Transformation | Starting Material | Product | Reagents | Typical Yield (%) | Reference |

| Reduction of N-Benzoyl-L-alanine ethyl ester | N-Benzoyl-L-alanine ester | L-2-Benzylaminopropanol | LiAlH₄ | 78.4 | [1] |

| Reduction of N-Benzoyl-L-valine diethyl ester | N-Benzoyl-L-valine ester | L-2-Benzylamino-3-methylbutanol | LiAlH₄ | 81.9 | [1] |

| Reduction of N-Boc-L-Alanine | N-Boc-L-Alanine | N-Boc-L-Alanol | Ethyl Chloroformate, NaBH₄ | 74 | |

| Cyclization of N-methylaminoethanol | N-methylaminoethanol | 3-Methyloxazolidine | Hydrocinnamaldehyde, Air | Excellent | [2] |

Conclusion

The synthesis of this compound derivatives from amino acids is a versatile and valuable methodology for accessing chiral building blocks. The two-step approach involving the reduction of an N-protected amino acid to the corresponding amino alcohol, followed by cyclization with an aldehyde, provides a reliable route to these important compounds. The choice of protecting group and reducing agent can be tailored to the specific amino acid and desired outcome. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these derivatives in a laboratory setting.

References

Spectroscopic and Methodological Analysis of N-Acyl-4-benzyl-2-oxazolidinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, MS) for N-acyl-4-benzyl-2-oxazolidinones, a class of chiral auxiliaries pivotal in asymmetric synthesis. The information is tailored for researchers, scientists, and drug development professionals who utilize these compounds for the stereoselective synthesis of complex molecules. This document presents quantitative data in structured tables, details experimental protocols for spectroscopic analysis, and visualizes the logical workflow of their application in asymmetric synthesis.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for a representative example, (S)-4-benzyl-3-propionyl-2-oxazolidinone. This data is compiled from typical values observed for this class of compounds.

Table 1: ¹H NMR Spectroscopic Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.20 - 7.40 | m | - | 5H | Ar-H |

| 4.60 - 4.75 | m | - | 1H | OCH |

| 4.10 - 4.25 | m | - | 2H | OCH ₂ |

| 3.25 | dd | 13.4, 3.2 | 1H | PhCH ₂ (anti) |

| 2.85 - 3.05 | m | - | 2H | C(=O)CH ₂ |

| 2.75 | dd | 13.4, 9.6 | 1H | PhCH ₂ (syn) |

| 1.15 | t | 7.4 | 3H | CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| 174.0 | C =O (propionyl) |

| 153.5 | C =O (oxazolidinone) |

| 135.0 | Ar-C (quaternary) |

| 129.5 | Ar-C H |

| 129.0 | Ar-C H |

| 127.3 | Ar-C H |

| 66.2 | OC H₂ |

| 55.1 | OC H |

| 37.9 | PhC H₂ |

| 29.1 | C(=O)C H₂ |

| 8.6 | C H₃ |

Table 3: IR Spectroscopic Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1780 | Strong | C=O stretch (oxazolidinone) |

| ~1700 | Strong | C=O stretch (N-acyl) |

| ~1600, ~1495, ~1455 | Medium-Weak | C=C stretch (aromatic) |

| ~1370 | Strong | C-N stretch |

| ~1210 | Strong | C-O stretch |

Table 4: Mass Spectrometry Data for (S)-4-benzyl-3-propionyl-2-oxazolidinone

| m/z | Relative Intensity | Assignment |

| 233.1 | Moderate | [M]⁺ (Molecular Ion) |

| 177.1 | Low | [M - C₃H₄O]⁺ |

| 142.1 | Moderate | [M - C₆H₅CH₂]⁺ |

| 91.1 | High | [C₇H₇]⁺ (Tropylium ion) |

| 57.1 | High | [C₃H₅O]⁺ (Propionyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified N-acyl-4-benzyl-2-oxazolidinone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is at least 4 cm.

-

Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on sample concentration

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Solids):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile organic solvent (e.g., dichloromethane or acetone) in a small vial.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.

-

If the resulting film is too thin (weak absorption), add another drop of the solution and allow the solvent to evaporate. If it is too thick (peaks are flat-topped), clean the plate with a suitable solvent and prepare a more dilute solution.

Data Acquisition (FT-IR):

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent system appropriate for ESI-MS, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

-

Filter the final solution through a 0.2 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to an appropriate autosampler vial.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for these compounds.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: A typical range would be m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Adjusted to optimize signal intensity.

Visualization of Experimental Workflows

N-acyl-4-benzyl-2-oxazolidinones are primarily used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction. The general workflow involves attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Caption: General workflow for an Evans asymmetric aldol reaction.

Caption: Logical workflow for spectroscopic characterization.

An In-depth Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Chiral Auxiliaries

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry where the physiological activity of a drug is often exclusive to a single enantiomer. Asymmetric synthesis, the selective production of one stereoisomer, has become a cornerstone of drug discovery and development. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1]

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1][3] The fundamental principle behind this strategy is the conversion of a prochiral substrate into a chiral molecule that exists as a pair of diastereomers upon reaction. These diastereomers exhibit different physical and chemical properties, which allows for their separation. More effectively, the chiral auxiliary can direct a reagent to attack one face of the molecule preferentially, leading to the formation of one diastereomer in excess.[1]

The general workflow of asymmetric synthesis using a chiral auxiliary can be summarized in three key steps:

-

Attachment: Covalent bonding of the chiral auxiliary to a prochiral substrate.

-

Diastereoselective Reaction: The chiral auxiliary directs the stereochemical outcome of a reaction, creating a new chiral center with a high degree of selectivity.

-

Cleavage: Removal of the auxiliary to yield the enantiomerically enriched product and, ideally, recover the auxiliary for reuse.[3]

An ideal chiral auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions with high yield, provide a high degree of stereocontrol, and be recoverable and reusable.[4]

Key Chiral Auxiliaries and Their Applications

Several classes of chiral auxiliaries, often derived from the natural chiral pool such as amino acids and terpenes, have been developed and widely adopted in organic synthesis.[5][6]

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most powerful and widely used auxiliaries, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[3][7] They are typically derived from readily available amino alcohols.[3] The stereochemical outcome is controlled by the substituent at the C4 position (and sometimes C5), which sterically shields one face of the derived enolate.[3]

Mechanism of Stereocontrol in Asymmetric Alkylation:

Acylation of the oxazolidinone nitrogen is followed by deprotonation with a strong base to form a rigid, chelated (Z)-enolate.[8] The metal cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This chelation, combined with the steric bulk of the substituent on the oxazolidinone ring, effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face.[8]

References

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. pubs.acs.org [pubs.acs.org]

The Role of Oxazolidinones in Stereoselective Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazolidinones, particularly the class of chiral auxiliaries developed by David A. Evans, have become indispensable tools in modern asymmetric synthesis.[1] Their ability to impart high levels of stereocontrol in a predictable manner has made them a mainstay in both academic research and the pharmaceutical industry for the construction of complex chiral molecules.[2] This technical guide provides a comprehensive overview of the role of oxazolidinones in stereoselective reactions, focusing on their application in asymmetric alkylations, aldol additions, and Diels-Alder reactions. Detailed experimental protocols for key transformations and cleavage of the auxiliary are provided, along with quantitative data on the diastereoselectivities achieved. Furthermore, mechanistic models and experimental workflows are visualized to offer a clear understanding of the principles governing stereocontrol.

Introduction to Oxazolidinone Chiral Auxiliaries

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[3] The auxiliary is then removed to reveal an enantiomerically enriched product. Evans' oxazolidinones, typically derived from readily available amino acids like L-valine and L-phenylalanine, are among the most successful and widely used chiral auxiliaries.[2][4] Their rigid heterocyclic structure and the steric hindrance provided by the substituent at the C4 position effectively shield one face of the enolate derived from an N-acyl derivative, leading to highly selective reactions with electrophiles.[3]

The general workflow for the application of an Evans oxazolidinone auxiliary is depicted below:

References

A Technical Guide to the Physical and Chemical Properties of Evans Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since their introduction by David A. Evans in the early 1980s, chiral oxazolidinone-based auxiliaries, commonly known as Evans auxiliaries, have become indispensable tools in the field of asymmetric synthesis.[1] These compounds are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which they can be cleaved and often recovered.[1] Their remarkable ability to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol reactions, has made them invaluable in the synthesis of complex molecules, including natural products and pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of common Evans auxiliaries, detailed experimental protocols, and visual representations of their application in asymmetric synthesis.

Physical Properties of Common Evans Auxiliaries

The physical properties of Evans auxiliaries are crucial for their handling, purification, and application in synthesis. The most widely used auxiliaries are derived from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine, making both enantiomeric forms accessible.[1] Key physical data for several common Evans auxiliaries are summarized in the table below.

| Auxiliary Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α] |

| (S)-4-Isopropyloxazolidin-2-one | (S)-4-isopropyloxazolidin-2-one | C6H11NO2 | 129.16 | 70-73[3][4] | -18° (c=6, ethanol)[3][4] |

| (R)-4-Isopropyloxazolidin-2-one | (R)-4-isopropyloxazolidin-2-one | C6H11NO2 | 129.16 | 70-72[5] | +17° (c=6, ethanol)[5] |

| (S)-4-Benzyloxazolidin-2-one | (S)-4-benzyloxazolidin-2-one | C10H11NO2 | 177.20 | 86-88[6][7] | -63° (c=1, chloroform)[7] |

| (R)-4-Benzyloxazolidin-2-one | (R)-4-benzyloxazolidin-2-one | C10H11NO2 | 177.20 | 86-88 | +62.5° (c=1, CHCl3) |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | C10H11NO2 | 177.20 | 121-123[8][9] | +168° (c=2, chloroform)[9] |

| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | C10H11NO2 | 177.20 | 121-123[8] | -168° (c=2, chloroform)[8] |

Chemical Properties and Stereocontrol

The efficacy of Evans auxiliaries in asymmetric synthesis stems from their ability to enforce a specific conformation upon the attached acyl group, thereby directing the approach of incoming electrophiles. This stereocontrol is achieved through a combination of steric and electronic effects.

The general workflow for utilizing an Evans auxiliary involves three key stages:

-

Acylation: The chiral auxiliary is acylated to attach the substrate of interest.

-

Diastereoselective Reaction: The N-acylated auxiliary undergoes a diastereoselective reaction, such as enolate alkylation or an aldol addition. The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, leading to a highly selective reaction.[1]

-

Cleavage: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery of the auxiliary.

The mechanism of stereocontrol relies on the formation of a rigid, chelated enolate intermediate. In the case of alkylation reactions, deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide leads to the formation of a Z-enolate. The chiral auxiliary's substituent then directs the electrophile to attack from the less sterically hindered face.

Caption: General workflow for asymmetric synthesis using an Evans auxiliary.

Spectroscopic Data

The characterization of Evans auxiliaries and their derivatives relies heavily on spectroscopic techniques. Below is a summary of typical spectral data for two common auxiliaries.

(S)-4-Isopropyloxazolidin-2-one

-

¹H NMR (CDCl₃): The proton NMR spectrum typically shows a doublet for the two methyl groups of the isopropyl substituent, a multiplet for the isopropyl methine proton, a multiplet for the C4 proton, and two multiplets for the diastereotopic C5 protons.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two methine carbons (C4 and the isopropyl CH), the methylene carbon (C5), and the two methyl carbons of the isopropyl group.[10]

-

FTIR (KBr): The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the oxazolidinone ring, typically around 1750 cm⁻¹. There is also a characteristic N-H stretching vibration.[11][12]

(S)-4-Benzyloxazolidin-2-one

-

¹H NMR (CDCl₃): Key signals include those for the aromatic protons of the benzyl group, a multiplet for the C4 proton, two multiplets for the diastereotopic C5 protons, and two doublets of doublets for the diastereotopic benzylic protons.[8][13]

-

¹³C NMR (CDCl₃): The spectrum will display signals for the carbonyl carbon, the aromatic carbons, the C4 and C5 carbons of the oxazolidinone ring, and the benzylic carbon.[3][6]

-

FTIR (KBr): Similar to the isopropyl-substituted auxiliary, a strong carbonyl absorption is observed around 1750 cm⁻¹, along with N-H stretching and aromatic C-H and C=C stretching vibrations.[14][15][16]

| Spectroscopic Data | (S)-4-Isopropyloxazolidin-2-one | (S)-4-Benzyloxazolidin-2-one |

| ¹H NMR (CDCl₃, δ ppm) | ~0.9 (d, 6H), ~2.3 (m, 1H), ~3.9 (m, 1H), ~4.2 (m, 1H), ~4.5 (m, 1H), ~6.0 (br s, 1H) | ~2.8 (dd, 1H), ~3.3 (dd, 1H), ~4.2 (m, 2H), ~4.5 (m, 1H), ~5.8 (br s, 1H), ~7.2-7.4 (m, 5H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~18, ~19, ~28, ~60, ~69, ~160 | ~38, ~55, ~67, ~127, ~129, ~129.5, ~135, ~160 |

| FTIR (KBr, cm⁻¹) | ~3280 (N-H), ~1750 (C=O) | ~3280 (N-H), ~1750 (C=O), ~3030, 1495, 1455 (aromatic) |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of Evans auxiliaries. The following are representative protocols for the key steps in an asymmetric alkylation sequence.

Protocol 1: Acylation of (S)-4-Isopropyloxazolidin-2-one with Propionyl Chloride

This procedure describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

-

(S)-4-Isopropyloxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

An oven-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, an internal thermometer, and an argon inlet is charged with (S)-4-isopropyloxazolidin-2-one (1.0 eq) and anhydrous THF.[2]

-

The solution is cooled to -78 °C in a dry ice/acetone bath.[2]

-

n-Butyllithium (1.05 eq) is added dropwise via syringe, maintaining the internal temperature below -70 °C.[2] The mixture is stirred for 30 minutes at this temperature.

-

Propionyl chloride (1.02 eq) is then added dropwise, again keeping the temperature below -70 °C.[2]

-

The reaction mixture is stirred at -78 °C for 30 minutes and then quenched by the addition of saturated aqueous NH₄Cl solution.[2]

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.[2]

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-propionyl oxazolidinone, which can be purified by silica gel chromatography.[2]

Caption: Experimental workflow for the acylation of an Evans auxiliary.

Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-4-isopropyloxazolidin-2-one

This protocol outlines the alkylation of the N-acylated auxiliary to create a new stereocenter.

Materials:

-

N-propionyl-(S)-4-isopropyloxazolidin-2-one

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkylating agent (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-propionyl-(S)-4-isopropyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA or NaHMDS (1.1 eq) dropwise.

-

Stir the resulting enolate solution at -78 °C for 30-60 minutes.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

-

Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

-

Perform an aqueous workup as described in Protocol 1. The crude product can be purified by flash chromatography on silica gel.

Protocol 3: Cleavage of the N-Acylated Auxiliary with Lithium Hydroperoxide

This procedure details the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

N-acylated Evans auxiliary adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.[1]

-

Cool the solution to 0 °C in an ice-water bath.[1]

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.[1]

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.[1]

-

Quench the reaction by the addition of an aqueous solution of sodium sulfite.

-

Remove the THF under reduced pressure.

-

The aqueous layer can be extracted with ethyl acetate to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with an organic solvent to isolate the desired carboxylic acid.

Caption: Experimental workflow for the cleavage of an N-acyl Evans auxiliary.

Conclusion

Evans auxiliaries are powerful and versatile tools for asymmetric synthesis, providing reliable and predictable stereocontrol in a wide range of chemical transformations. A thorough understanding of their physical and chemical properties, coupled with well-defined experimental protocols, is essential for their effective application in research and development. The data and procedures presented in this guide offer a solid foundation for scientists and professionals working to construct complex chiral molecules with high enantiomeric purity. The continued development and application of Evans auxiliary-based methodologies will undoubtedly remain a cornerstone of modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-4-Isopropyl-2-oxazolidinone 99 17016-83-0 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. GISSMO - (S)-4-BENZYL-2-OXAZOLIDINONE [gissmo.bmrb.io]

- 9. benchchem.com [benchchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. (4S)-4-(propan-2-yl)-1,3-oxazolidin-2-one | C6H11NO2 | CID 7157133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR [m.chemicalbook.com]

- 14. (S)-4-Benzyl-2-oxazolidinone | C10H11NO2 | CID 736225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) IR Spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

The Core Mechanism of 3-Benzyloxazolidine Auxiliaries: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of 3-benzyloxazolidine auxiliaries, a prominent class of chiral auxiliaries developed by David A. Evans. These auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules such as natural products and pharmaceuticals. This document details the underlying principles of stereocontrol, provides quantitative data on reaction outcomes, outlines detailed experimental protocols, and visualizes the key mechanistic pathways.

Principle of Stereocontrol

The efficacy of this compound auxiliaries, such as (R)-4-benzyl-2-oxazolidinone and (S)-4-benzyl-2-oxazolidinone, lies in their ability to direct the approach of incoming reagents to one face of a prochiral enolate. This facial selectivity is achieved through a combination of steric hindrance and chelation control.

The general workflow involves three key stages:

-

N-Acylation: The chiral auxiliary is covalently attached to a carboxylic acid derivative to form an N-acyloxazolidinone.

-

Diastereoselective Transformation: The N-acyloxazolidinone is converted to a chiral enolate, which then undergoes a diastereoselective reaction, such as alkylation or an aldol addition. The bulky benzyl group on the auxiliary sterically shields one face of the enolate, forcing the electrophile to approach from the less hindered face.[1]

-

Auxiliary Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and recycling of the auxiliary.[2]

The stereochemical outcome of these reactions is highly predictable and is often rationalized using the Zimmerman-Traxler model for aldol reactions, which posits a chair-like six-membered transition state.[3][4] In this model, the substituents of the enolate and the aldehyde occupy positions that minimize steric interactions, leading to the observed high diastereoselectivity.[5][6] For alkylation reactions, a chelated intermediate involving the metal cation and the carbonyl oxygens of the N-acyloxazolidinone locks the enolate in a rigid conformation, ensuring high facial selectivity.[7]

Data Presentation: Quantitative Outcomes

The use of this compound auxiliaries consistently leads to high levels of stereoselectivity. The following tables summarize representative quantitative data for asymmetric alkylation and aldol reactions.

Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Propionyl-(R)-4-benzyl-2-oxazolidinone

| Entry | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Benzyl bromide | LDA | >99:1 | [8] |

| 2 | Allyl iodide | NaHMDS | 98:2 | [9] |

| 3 | Ethyl iodide | NaHMDS | 91:9 | [10] |

Table 2: Diastereoselectivity in Asymmetric Boron-Mediated Aldol Reactions of N-Propionyl-(R)-4-benzyl-2-oxazolidinone

| Entry | Aldehyde (R'CHO) | Product (R') | Yield (%) | Diastereoselectivity (syn:anti) | Reference |

| 1 | Isobutyraldehyde | Isopropyl | ~85-95 | >98:2 | [11] |

| 2 | Benzaldehyde | Phenyl | ~80-90 | >98:2 | [11] |

| 3 | n-Octanal | n-Heptyl | High | High | [5] |

Experimental Protocols

The following are detailed methodologies for the key experimental steps involved in the use of this compound auxiliaries.

Protocol 1: N-Acylation of (R)-4-Benzyl-2-oxazolidinone

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

-

(R)-4-Benzyl-2-oxazolidinone

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add (R)-4-benzyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe.

-

Stir the resulting mixture at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.[11]

Protocol 2: Asymmetric Aldol Reaction

This protocol details the boron-mediated aldol reaction with isobutyraldehyde.

Materials:

-

N-Propionyl-(R)-4-benzyl-2-oxazolidinone

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

N,N-Diisopropylethylamine (DIPEA)

-

Isobutyraldehyde

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of DIPEA (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.

-

Cool the solution back down to -78 °C.

-

Add isobutyraldehyde (1.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor reaction progress by TLC.

-

Quench the reaction at 0 °C by the addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate and process to isolate the syn-aldol adduct.[11]

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the auxiliary to yield a chiral carboxylic acid.

Materials:

-

Aldol adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Sodium sulfite (Na₂SO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the addition of an aqueous solution of sodium sulfite to reduce excess peroxide.

-

Remove the THF under reduced pressure.

-

Make the aqueous layer acidic (pH ~2-3) with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate to obtain the chiral carboxylic acid.

-

The aqueous layer can be made basic to recover the chiral auxiliary.[12]

Visualizing the Mechanism

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and workflows.

Caption: General experimental workflow for asymmetric synthesis using a this compound auxiliary.

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Caption: Chelation-controlled transition state in asymmetric alkylation.

References

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. uwindsor.ca [uwindsor.ca]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Benzyloxazolidinone Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the myriad of strategies developed for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with a high degree of control. Pioneered by David A. Evans, benzyloxazolidinones have emerged as a preeminent class of chiral auxiliaries, enabling the stereoselective formation of carbon-carbon bonds in a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of these powerful tools, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

Discovery and Development: A Legacy of Stereochemical Control

The development of benzyloxazolidinone chiral auxiliaries in the 1980s by David A. Evans and his research group marked a significant advancement in the field of asymmetric synthesis. Derived from readily available amino alcohols, these auxiliaries offered a practical and highly effective solution for controlling the stereochemical outcome of enolate reactions. The key to their success lies in the rigid, conformationally well-defined N-acyl derivatives, where the bulky substituent at the C4 position effectively shields one face of the enolate, directing the approach of electrophiles with remarkable precision. This steric control has been successfully applied to a range of important transformations, including alkylations, aldol additions, and Diels-Alder reactions.[1][2] A classic example of their power is demonstrated in Evans' total synthesis of the macrolide antibiotic cytovaricin, where the stereochemistry of nine stereocenters was established using oxazolidinone auxiliaries.[1]

The Archetypal Auxiliaries: Structure and Synthesis

The most commonly employed benzyloxazolidinone auxiliaries are derived from (S)-phenylalaninol and (1S,2R)-norephedrine, leading to (S)-4-benzyl-2-oxazolidinone and (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, respectively. The presence of the benzyl or phenyl group is crucial for inducing high levels of diastereoselectivity.

Synthesis of (S)-4-Benzyl-2-oxazolidinone

A common route for the synthesis of (S)-4-benzyl-2-oxazolidinone involves the reduction of N-Boc-L-phenylalanine to the corresponding amino alcohol, followed by cyclization.

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone

-

Reduction of N-Boc-L-phenylalanine: To a solution of N-Boc-L-phenylalanine in an appropriate organic solvent (e.g., tetrahydrofuran), a borane reagent such as borane-tetrahydrofuran complex or borane-dimethyl sulfide complex is added for the reduction to N-Boc-L-phenylalaninol.[3]

-

Cyclization: The resulting N-Boc-L-phenylalaninol is then subjected to a ring-closing reaction. This can be achieved under the action of a catalyst, such as potassium tert-butoxide or sodium tert-butoxide, to yield (S)-4-benzyl-2-oxazolidinone.[3]

-

Purification: The crude product is purified by recrystallization to afford the enantiomerically pure auxiliary.

Application in Asymmetric Synthesis: A Step-by-Step Workflow

The application of benzyloxazolidinone auxiliaries in asymmetric synthesis typically follows a three-step sequence: acylation, diastereoselective enolate reaction, and cleavage of the auxiliary.

References

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Alkylation Using (S)-4-benzyl-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric alkylation of an N-acyl-(S)-4-benzyl-2-oxazolidinone, a cornerstone technique in modern organic synthesis for the stereocontrolled formation of carbon-carbon bonds. The (S)-4-benzyl-2-oxazolidinone, developed by David A. Evans, serves as a powerful chiral auxiliary, enabling the synthesis of enantiomerically enriched carboxylic acid derivatives and their subsequent conversion to other valuable chiral building blocks.[1][2][3]

Principle and Stereochemical Rationale

The high degree of stereoselectivity in this reaction is achieved through the temporary installation of the chiral auxiliary onto a prochiral acyl group. Deprotonation of the resulting N-acyl oxazolidinone with a strong base at low temperature generates a rigid, chelated (Z)-enolate.[4][5] The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an incoming electrophile to the less sterically hindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary provides the desired chiral product and allows for the recovery of the valuable (S)-4-benzyl-2-oxazolidinone.[4][6]

Experimental Workflow Overview

The overall process can be summarized in three key stages: Acylation of the chiral auxiliary, diastereoselective alkylation of the resulting N-acyl imide, and finally, cleavage of the chiral auxiliary to yield the desired chiral product.

Caption: General workflow for asymmetric alkylation using (S)-4-benzyl-2-oxazolidinone.

Quantitative Data Summary

The diastereoselectivity of the alkylation is highly dependent on the reaction conditions and the nature of the electrophile. Below is a summary of representative data for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | (S)-2-Methyl-3-phenylpropanoic acid derivative | 90-95 | >99:1 |

| Allyl iodide | (S)-2-Methyl-4-pentenoic acid derivative | 61-77 | 98:2[5] |

Detailed Experimental Protocols

Materials and General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.

-

Anhydrous solvents are essential for the success of these reactions.

-

Reagents should be of high purity. (S)-4-benzyl-2-oxazolidinone is commercially available.

-

Low-temperature reactions require a suitable cooling bath (e.g., dry ice/acetone).

Protocol 1: Acylation of (S)-4-benzyl-2-oxazolidinone

This protocol describes the acylation with propionic anhydride, a common method that avoids the use of strong organometallic bases.[4]

Reagents:

-

(S)-4-benzyl-2-oxazolidinone (1.0 eq)

-

Propionic anhydride (1.5 eq)

-

Triethylamine (Et3N) (2.0 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Toluene

Procedure:

-

To a round-bottom flask, add (S)-4-benzyl-2-oxazolidinone, anhydrous toluene, and triethylamine.

-

Add propionic anhydride and a catalytic amount of DMAP.

-

Heat the mixture to reflux for 30 minutes or stir at room temperature overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

The crude N-propionyl-(S)-4-benzyl-2-oxazolidinone can be purified by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the enolization and subsequent alkylation with an electrophile (e.g., benzyl bromide or allyl iodide).[4][5]

Reagents:

-

N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) (1.1 eq) as a solution in THF.

-

Electrophile (e.g., Benzyl bromide or Allyl iodide) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

-

Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the NaHMDS or LDA solution dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add the electrophile dropwise to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography (GC). The product can be purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield different functional groups. The following protocol describes the hydrolytic cleavage to obtain a carboxylic acid.[4][6]

Reagents:

-

Alkylated N-acyl oxazolidinone (1.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrogen peroxide (30% aqueous solution, 4.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq) as a 0.8 M aqueous solution

-

Sodium sulfite (Na2SO3)

Procedure:

-

Dissolve the alkylated product in a mixture of THF and water (typically 3:1 or 4:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add the hydrogen peroxide solution dropwise.

-

Slowly add the aqueous lithium hydroxide solution.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide.

-

Remove the THF under reduced pressure.

-

The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

-

Acidify the aqueous layer to a pH of ~1-2 with aqueous HCl.

-

Extract the chiral carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final product.

Logical Relationship of Stereocontrol

The stereochemical outcome of the alkylation is dictated by the conformation of the chelated enolate intermediate.

Caption: Logical flow of stereocontrol in the asymmetric alkylation.

Conclusion

The asymmetric alkylation protocol using (S)-4-benzyl-2-oxazolidinone is a robust and highly reliable method for the synthesis of a wide range of enantiomerically enriched compounds. The operational simplicity, high diastereoselectivity, and the ability to recover the chiral auxiliary make this a valuable and widely adopted strategy in both academic and industrial research settings.[3]

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.williams.edu [chemistry.williams.edu]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Step-by-Step Evans Aldol Reaction with 4-Benzyl-2-Oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Evans aldol reaction is a powerful and widely utilized method for the asymmetric synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2] This reaction employs a chiral auxiliary, (R)- or (S)-4-benzyl-2-oxazolidinone, to direct the stereoselective formation of two contiguous stereocenters with a high degree of control and predictability.[1] The remarkable diastereoselectivity of this reaction is attributed to the formation of a rigid, chair-like Zimmerman-Traxler transition state, which is sterically influenced by the substituent on the chiral auxiliary.[1][3]

This document provides detailed protocols for performing the Evans aldol reaction using (R)-4-benzyl-2-oxazolidinone, from the initial acylation of the auxiliary to the final cleavage of the desired chiral product.

Reaction Principle and Stereochemical Control

The stereochemical outcome of the Evans aldol reaction is reliably predicted by the Zimmerman-Traxler model. The key steps that ensure high diastereoselectivity are:

-

Formation of the (Z)-Enolate: The N-acylated oxazolidinone is treated with a Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA). This combination selectively generates the (Z)-enolate.[1]

-

Chelated Transition State: The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1]

-

Stereodirection by the Auxiliary: The benzyl substituent at the C4 position of the oxazolidinone sterically shields one face of the enolate. To minimize steric hindrance, the R' group of the aldehyde orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters.[1] This controlled approach consistently leads to the formation of the syn-aldol product.[1][2]

Experimental Protocols

The overall experimental process for a typical asymmetric aldol reaction using the (R)-4-benzyl-2-oxazolidinone auxiliary involves three main stages: N-acylation of the chiral auxiliary, the stereoselective aldol addition, and finally, the cleavage and removal of the auxiliary to yield the desired chiral product.[1]

Protocol 1: N-Acylation of (R)-4-Benzyl-2-oxazolidinone

This protocol describes the acylation of (R)-4-benzyl-2-oxazolidinone with propionyl chloride to form N-propionyl-(R)-4-benzyl-2-oxazolidinone.

Materials:

-

(R)-4-Benzyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture for 15-30 minutes at -78 °C.[1][2]

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.[1][2]

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.[2]

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.[2]

Protocol 2: Diastereoselective Aldol Reaction

This protocol describes the boron-mediated aldol reaction of N-propionyl-(R)-4-benzyl-2-oxazolidinone with isobutyraldehyde.

Materials:

-

N-Propionyl-(R)-4-benzyl-2-oxazolidinone

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)

-

Isobutyraldehyde

-

Phosphate buffer (pH 7)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C and add DIPEA (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq). Stir the mixture at 0 °C for 30 minutes.[2]

-

Cool the reaction mixture to -78 °C and add isobutyraldehyde (2.0 eq) dropwise.[2]

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.[2]

-

Quench the reaction with pH 7 phosphate buffer, followed by the addition of methanol and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour.

-

Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude aldol adduct by flash column chromatography.[2]

Protocol 3: Cleavage of the Chiral Auxiliary

The chiral auxiliary can be removed under various conditions to yield the desired chiral product.[2]

To obtain the carboxylic acid (Hydrolytic Cleavage): [2]

-

Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture.

-

Procedure:

-

Dissolve the aldol adduct in a mixture of THF and water (typically a 3:1 or 4:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% hydrogen peroxide dropwise, followed by an aqueous solution of LiOH.[1]

-

Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).[1]

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).[1]

-

Concentrate the mixture to remove the THF.

-

The aqueous residue can then be acidified and extracted to isolate the carboxylic acid, and the chiral auxiliary can be recovered from the organic extracts.

-

To obtain the primary alcohol (Reductive Cleavage): [2][4]

-

Reagents: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄).

To obtain the methyl ester (Transesterification): [2][4]

-

Reagents: Sodium methoxide in methanol.

Data Presentation